molecular formula C17H17N3O4 B12208395 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one

6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12208395
M. Wt: 327.33 g/mol
InChI Key: GFCFRUHSKMMGRK-JYRVWZFOSA-N
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Description

6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a dioxoloisoquinoline moiety and a pyridazinone ring

Preparation Methods

The synthesis of 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the dioxoloisoquinoline moiety: This can be achieved through a series of reactions, including cyclization and functional group transformations.

    Introduction of the acetyl group: This step involves the acetylation of the intermediate compound.

    Formation of the pyridazinone ring: This is typically achieved through cyclization reactions involving appropriate reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly if it exhibits biological activity.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds to 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one include other dioxoloisoquinoline derivatives and pyridazinone compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of these two moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

6-[(2Z)-2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C17H17N3O4/c1-20-17(22)3-2-12(19-20)14(21)8-13-11-7-16-15(23-9-24-16)6-10(11)4-5-18-13/h6-8,18H,2-5,9H2,1H3/b13-8-

InChI Key

GFCFRUHSKMMGRK-JYRVWZFOSA-N

Isomeric SMILES

CN1C(=O)CCC(=N1)C(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCO4

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)C=C2C3=CC4=C(C=C3CCN2)OCO4

Origin of Product

United States

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